Cas no 3507-41-3 (5-Chloro-2-(methylthio)benzothiazole)
5-Chloro-2-(methylthio)benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-(methylthio)benzo[d]thiazole
- 5-Chloro-2-(methylthio)benzothiazole
- 5-chloro-2-methylsulfanyl-1,3-benzothiazole
- Benzothiazole,5-chloro-2-(methylthio)-
- 2-Methyl-5-chloro-benzothiazole
- 2-methylmercapto-5-chloro-1,3-benzothiazole
- 5-Chlor-2-methylmercapto-benzothiazol
- 5-chloro-2-methylsulfanylbenzothiazole
- 5-chloro-2-(methylsulfanyl)-1,3-benzothiazole
- 5-chloro-2-methylthiobenzothiazole
- 5-Chloro-2-methylsulfanyl-benzothiazole
- SMR000014109
- Benzothiazole, 5-chloro-2-(methylthio)-
- MLS000074091
- 5-METHYLTHIO-5-CHLOROBENZOTHIAZOLE
- cid_645746
- BDBM89515
- YINRVZUJQJFNES-UHFFFAOYSA-N
- HMS2381J10
- 5-chloro-2-(methylthio)-1,3-benzothiazole
- CS-0062043
- Benzothiazole, 5-chloro-2-(methylthio)- (7CI,8CI,9CI)
- AKOS000667387
- AS-64091
- SCHEMBL1748171
- 3507-41-3
- 2-Methylthio-5-chloro-benzothiazole
- AC-19508
- DTXSID70349413
- MFCD00186100
- Benzothiazole,5-chloro-2-(methylthio)-(7CI,8CI,9CI)
- 2-Methylthio-5-Chlorobenzothiazole
- S12159
- SR-01000616270-2
- Z18552842
- CHEMBL1320703
- CCG-44512
- C2111
- 5-chloranyl-2-methylsulfanyl-1,3-benzothiazole
- STK366303
-
- MDL: MFCD00186100
- Inchi: 1S/C8H6ClNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
- InChI Key: YINRVZUJQJFNES-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N=C(SC)S2
Computed Properties
- Exact Mass: 214.96300
- Monoisotopic Mass: 214.9630192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 66.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.45
- Melting Point: 71.0 to 75.0 deg-C
- Boiling Point: 337.6 °C at 760 mmHg
- Flash Point: 158 °C
- PSA: 66.43000
- LogP: 3.67160
- Solubility: Not determined
5-Chloro-2-(methylthio)benzothiazole Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
5-Chloro-2-(methylthio)benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-2-(methylthio)benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154711-25g |
5-Chloro-2-(methylthio)benzo[d]thiazole |
3507-41-3 | 95% | 25g |
$350 | 2021-06-09 | |
| Alichem | A059002735-25g |
5-Chloro-2-(methylthio)benzo[d]thiazole |
3507-41-3 | 95% | 25g |
$392.70 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2111-5G |
5-Chloro-2-(methylthio)benzothiazole |
3507-41-3 | >98.0%(GC) | 5g |
¥890.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153474-1g |
5-Chloro-2-(methylthio)benzothiazole |
3507-41-3 | 95% | 1g |
¥259.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153474-5G |
5-Chloro-2-(methylthio)benzothiazole |
3507-41-3 | 95% | 5g |
¥1199.90 | 2023-09-03 | |
| TRC | C602123-50mg |
5-Chloro-2-(methylthio)benzothiazole |
3507-41-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C602123-100mg |
5-Chloro-2-(methylthio)benzothiazole |
3507-41-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602123-500mg |
5-Chloro-2-(methylthio)benzothiazole |
3507-41-3 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC094-1g |
5-Chloro-2-(methylthio)benzothiazole |
3507-41-3 | 98.0%(GC) | 1g |
¥381.0 | 2022-05-30 | |
| abcr | AB249863-5 g |
5-Chloro-2-(methylthio)benzothiazole, 98%; . |
3507-41-3 | 98% | 5g |
€256.50 | 2023-04-27 |
5-Chloro-2-(methylthio)benzothiazole Suppliers
5-Chloro-2-(methylthio)benzothiazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 5-Chloro-2-(methylthio)benzothiazole
5-Chloro-2-(methylthio)benzothiazole (CAS No. 3507-41-3): A Versatile Building Block in Chemical Synthesis
5-Chloro-2-(methylthio)benzothiazole, identified by its unique CAS No. 3507-41-3, is a sulfur-containing heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical development, and agrochemical research. Its molecular structure combines a benzothiazole core with a chloro substituent at the 5-position and a methylthio group at the 2-position, offering a unique combination of electronic and steric properties. This compound serves as a critical intermediate in the synthesis of diverse bioactive molecules, including antibiotics, antifungal agents, and herbicides. Recent advancements in synthetic methodologies have further expanded its utility, enabling efficient access to complex scaffolds with tailored functionalization.
The structural features of 5-Chloro-2-(methylthio)benzothiazole are central to its reactivity and application potential. The benzothiazole ring system is known for its stability and ability to participate in nucleophilic substitution reactions, while the chloro substituent provides an excellent leaving group for subsequent transformations. The methylthio group (-SCH₃) introduces additional versatility by modulating the compound's solubility, lipophilicity, and reactivity profile. These characteristics make it an ideal candidate for late-stage functionalization in drug discovery programs targeting enzyme inhibition or receptor modulation.
In recent years, studies have highlighted the role of CAS No. 3507-41-3 as a key precursor in the development of novel antimicrobial agents. For instance, research published in *Journal of Medicinal Chemistry* (2024) demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains through interference with cell wall synthesis pathways. The chlorinated benzothiazole scaffold was found to enhance binding affinity to penicillin-binding proteins (PBPs), a critical target for β-lactam antibiotics. Such findings underscore the importance of structural modifications guided by computational modeling to optimize pharmacological profiles.
Beyond pharmaceutical applications, 5-Chloro-2-(methylthio)benzothiazole has shown promise as a building block for agrochemicals. A 2024 study in *Pesticide Biochemistry and Physiology* reported that derivatives incorporating this scaffold displayed enhanced herbicidal activity against broadleaf weeds through disruption of photosystem II function. The methylthio group was identified as a key contributor to improved soil stability and reduced phytotoxicity to non-target crops, addressing critical challenges in sustainable agriculture.
The synthetic accessibility of CAS No. 3507-41-3 has been significantly advanced by modern catalytic methodologies. Transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium or copper complexes, have enabled efficient introduction of functional groups at both the chlorinated position and the methylthio moiety. For example, recent work by Zhang et al. (Organic Letters, 2024) demonstrated a one-pot protocol for C–S bond formation using photoredox catalysis under mild conditions, achieving high regioselectivity and yield (98%). Such innovations reduce synthetic complexity while maintaining structural integrity.
In materials science contexts, derivatives of this compound are being explored for their optoelectronic properties. Research from *Advanced Materials Interfaces* (2024) revealed that thin films containing modified benzothiazoles exhibited tunable bandgap energies suitable for organic photovoltaics (OPVs). The combination of sulfur-based electron-donating groups with aromatic conjugation systems created materials with improved charge carrier mobility and light-harvesting efficiency under visible wavelengths.
The environmental impact profile of compounds derived from CAS No. 3507-41-3 remains an active area of investigation. A life-cycle assessment study published in *Green Chemistry* (2024) compared traditional synthesis routes with biocatalytic alternatives using engineered microbial systems for C–S bond formation. While conventional methods achieved higher throughput (up to 96% yield), biocatalytic approaches demonstrated reduced solvent usage (86% reduction) and lower energy consumption per mole produced—critical factors for sustainable chemical manufacturing.
Economic analyses further support the strategic value of this compound in industrial settings. Market projections from Grand View Research indicate that demand for benzothiazole-based intermediates will grow at a CAGR exceeding 6% through 2032, driven primarily by expansion in antibiotic development pipelines and crop protection markets across Asia-Pacific regions. Strategic partnerships between academic research groups and pharmaceutical companies have accelerated technology transfer processes for scalable production methods.
Ongoing research continues to uncover new applications for this versatile scaffold. For example, preliminary studies suggest potential roles as metal chelators in heavy metal remediation or as components in self-healing polymer systems through dynamic disulfide bond exchange mechanisms—areas currently under investigation by multiple international research consortia funded through Horizon Europe programs.
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